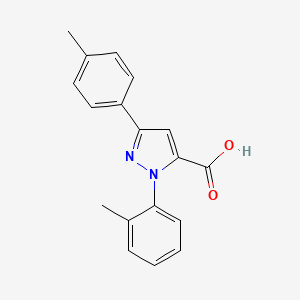
Ethyl 2-(3-(2-(3-bromobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(2-(3-溴苯甲酰基)肼基)-2-氧代吲哚啉-1-基)乙酸乙酯是一种复杂的化合物,在各个科学领域具有巨大的潜力。该化合物以其独特的结构为特征,包括溴苯甲酰基、肼基和氧代吲哚啉基团。 其分子式为C19H16BrN3O4,分子量为430.26 g/mol .
准备方法
合成路线和反应条件
2-(3-(2-(3-溴苯甲酰基)肼基)-2-氧代吲哚啉-1-基)乙酸乙酯的合成通常包括多个步骤:
肼基中间体的形成: 此步骤涉及 3-溴苯甲酰氯与水合肼反应生成 3-溴苯甲酰肼。
环化: 肼基中间体与靛红发生环化反应,形成氧代吲哚啉结构。
酯化: 最后一步是与溴乙酸乙酯发生酯化反应,生成目标化合物。
反应条件通常包括使用乙醇或甲醇等溶剂,以及醋酸或硫酸等催化剂来促进反应 .
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流反应器和自动化系统可以提高生产过程的效率和产率。此外,还采用重结晶和色谱等纯化技术来确保最终产品的纯度。
化学反应分析
反应类型
2-(3-(2-(3-溴苯甲酰基)肼基)-2-氧代吲哚啉-1-基)乙酸乙酯可以发生各种化学反应,包括:
氧化: 该化合物可以被氧化生成相应的氧代衍生物。
还原: 还原反应可以将肼基转化为胺基。
取代: 溴苯甲酰基中的溴原子可以被其他亲核试剂取代。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 通常使用硼氢化钠 (NaBH4) 或氢化锂铝 (LiAlH4) 等还原剂。
取代: 醇钠 (NaOMe) 或叔丁醇钾 (KOtBu) 等亲核试剂可用于取代反应。
主要产物
这些反应形成的主要产物取决于所用试剂和条件。例如,氧化可能会生成氧代衍生物,而还原可能会生成胺衍生物。
科学研究应用
2-(3-(2-(3-溴苯甲酰基)肼基)-2-氧代吲哚啉-1-基)乙酸乙酯在科学研究中具有多种应用:
化学: 它被用作合成更复杂有机分子的构建块。
生物学: 该化合物独特的结构使其成为研究酶相互作用和蛋白质结合的候选化合物。
工业: 它可用于生产具有特定性质的特种化学品和材料。
作用机制
2-(3-(2-(3-溴苯甲酰基)肼基)-2-氧代吲哚啉-1-基)乙酸乙酯发挥作用的机制涉及它与酶和受体等分子靶标的相互作用。溴苯甲酰基可以参与氢键和疏水相互作用,而肼基和氧代吲哚啉基可以与酶的活性位点形成共价键,从而调节其活性。
相似化合物的比较
类似化合物
- 2-(3-(2-(3-氯苯甲酰基)肼基)-2-氧代吲哚啉-1-基)乙酸乙酯
- 2-(3-(2-(3-氟苯甲酰基)肼基)-2-氧代吲哚啉-1-基)乙酸乙酯
- 2-(3-(2-(3-甲基苯甲酰基)肼基)-2-氧代吲哚啉-1-基)乙酸乙酯
独特性
2-(3-(2-(3-溴苯甲酰基)肼基)-2-氧代吲哚啉-1-基)乙酸乙酯的独特之处在于存在溴原子,它可以显着影响其反应性和与生物靶标的相互作用。这使得它成为开发具有潜在治疗应用的新化学实体的宝贵化合物。
属性
CAS 编号 |
624726-27-8 |
|---|---|
分子式 |
C19H16BrN3O4 |
分子量 |
430.3 g/mol |
IUPAC 名称 |
ethyl 2-[3-[(3-bromobenzoyl)diazenyl]-2-hydroxyindol-1-yl]acetate |
InChI |
InChI=1S/C19H16BrN3O4/c1-2-27-16(24)11-23-15-9-4-3-8-14(15)17(19(23)26)21-22-18(25)12-6-5-7-13(20)10-12/h3-10,26H,2,11H2,1H3 |
InChI 键 |
MJLQKHJGRMVZKQ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC(=CC=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B12015390.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B12015397.png)



![1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015409.png)

![[2-[(E)-[[4-[(4-methylphenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12015444.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B12015457.png)

![2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12015463.png)
